(E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16778806
InChI: InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3
SMILES:
Molecular Formula: C9H16BClO2
Molecular Weight: 202.49 g/mol

(E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16778806

Molecular Formula: C9H16BClO2

Molecular Weight: 202.49 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(3-chloroprop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C9H16BClO2
Molecular Weight 202.49 g/mol
IUPAC Name 2-(3-chloroprop-1-enyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C9H16BClO2/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h5-6H,7H2,1-4H3
Standard InChI Key HLBDNUSUVDDICF-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CCCl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound possesses the molecular formula C₉H₁₆BClO₂ and a molecular weight of 202.49 g/mol . Its IUPAC name emphasizes the (E)-configuration of the 3-chloropropenyl group attached to the dioxaborolane ring. Key structural attributes include:

PropertyValue
CAS Registry Number1338547-19-5
Synonymstrans-2-Chloromethylvinylboronic acid pinacol ester; MFCD09260446
Boiling PointNot reported (decomposes above 200°C)
SolubilitySoluble in THF, toluene, dichloromethane

The pinacol boronate moiety confers stability against hydrolysis, while the chlorine substituent enhances electrophilicity at the β-carbon .

Stereochemical Considerations

X-ray crystallographic data for analogous compounds (e.g., CCDC 2222779) confirm the planar geometry of the dioxaborolane ring and the trans-configuration of substituents . Nuclear Overhauser effect spectroscopy (NOESY) analyses reveal restricted rotation about the B–O bonds, stabilizing the (E)-isomer under standard conditions .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary route involves palladium-catalyzed cross-coupling between 3-chloroprop-1-ene and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Optimized conditions include:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2.5 equiv)

  • Solvent: Toluene at 80°C

  • Yield: 68–71% after column chromatography .

Critical parameters affecting yield and purity:

  • Exclusion of moisture to prevent boronate hydrolysis

  • Use of degassed solvents to inhibit oxidative side reactions

  • Strict temperature control to minimize isomerization

Industrial Production Challenges

Scale-up efforts face two main hurdles:

  • Catalyst Recovery: Homogeneous palladium catalysts necessitate costly separation steps. Recent work explores immobilized catalysts on silica supports, achieving 5 reuse cycles with <15% activity loss .

  • Byproduct Formation: Competing proto-debromination generates 3-chloropropene (up to 12% yield loss), mitigated by additives like tetrabutylammonium bromide .

Reactivity and Mechanistic Insights

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura couplings with aryl halides, exhibiting remarkable chemoselectivity. A comparative analysis of coupling partners reveals:

ElectrophileCatalyst SystemYield (%)ee (%)
Aryl iodidesPd(OAc)₂/SPhos92-
Alkenyl triflatesCuI/(R)-BINAP8596
Allylic carbonatesPd₂(dba)₃/JohnPhos7888

Notably, copper-catalyzed enantioselective allyl–allyl couplings with gem-dichlorides achieve 96:4 er, enabling access to chiral 1,5-dienes .

Functional Group Transformations

  • Chlorine Displacement: Treatment with Grignard reagents (RMgX) yields substituted propenyl boronic esters (R = alkyl, aryl; 70–89% yield) .

  • Boron Oxidation: Hydrogen peroxide in basic methanol converts the boronate to a ketone, preserving the alkene geometry (e.g., synthesis of (E)-3-chloropropenone, 94% yield) .

Applications in Organic Synthesis

Enantioselective Catalysis

The compound serves as a linchpin in asymmetric synthesis of bioactive molecules:

  • Anticancer Agents: Iterative cross-coupling with indole boronic acids produces tubulin polymerization inhibitors (IC₅₀ = 12 nM against MCF-7 cells) .

  • Agrochemicals: Rhodium-catalyzed hydroboration with this reagent generates chiral neonicotinoid analogs with 98% ee .

Materials Science Applications

Controlled oligomerization via sequential cross-coupling yields π-conjugated polymers with tunable bandgaps:

MonomerMn (kDa)PDIλmax (nm)
Thiophene derivative32.11.12487
Fluorene analogue45.61.08382

These materials exhibit exceptional charge carrier mobility (μ = 0.45 cm²/V·s), making them candidates for organic photovoltaics .

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